molecular formula C15H15NO3S B10851552 N-allyl-4-hydroxy-N-phenylbenzenesulfonamide

N-allyl-4-hydroxy-N-phenylbenzenesulfonamide

Cat. No.: B10851552
M. Wt: 289.4 g/mol
InChI Key: CZEIYINPLQLEHQ-UHFFFAOYSA-N
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Description

N-allyl-4-hydroxy-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an allyl group, a hydroxyl group, and a phenyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-hydroxy-N-phenylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-hydroxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

N-allyl-4-hydroxy-N-phenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-4-hydroxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby preventing the normal substrate from accessing the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets .

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

4-hydroxy-N-phenyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C15H15NO3S/c1-2-12-16(13-6-4-3-5-7-13)20(18,19)15-10-8-14(17)9-11-15/h2-11,17H,1,12H2

InChI Key

CZEIYINPLQLEHQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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